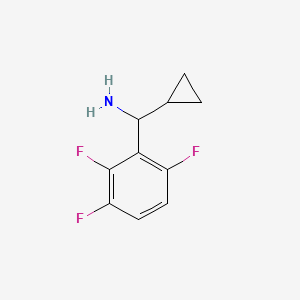

Cyclopropyl(2,3,6-trifluorophenyl)methanamine

Vue d'ensemble

Description

Cyclopropyl(2,3,6-trifluorophenyl)methanamine is a chemical compound with the molecular formula C10H10F3N . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C10H10F3N , and its molecular weight is 201.1883096 .Applications De Recherche Scientifique

Enantioselective Synthesis

Cyclopropyl(2,3,6-trifluorophenyl)methanamine derivatives have been utilized in the enantioselective synthesis of certain compounds. For example, A. Demir et al. (2004) demonstrated the synthesis of 2-(2-arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. These compounds were synthesized using simple aromatic aldehydes and acetylfuran, followed by cyclopropanation and selective conversion processes, resulting in high yields of optically pure form (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Antiviral Activity Evaluation

N. Kolocouris et al. (1994) investigated aminoadamantane derivatives, which include structures similar to this compound. These compounds exhibited significant inhibitory effects against influenza A virus at concentrations lower than amantadine, highlighting their potential as anti-influenza A virus agents (Kolocouris, Foscolos, Kolocouris, Marakos, Pouli, Fytas, Ikeda, & De Clercq, 1994).

Synthesis of Carba-Sugar Enones

A. Corsaro et al. (2006) described the transformation of a cyclopropyl derivative into gabosines and deoxy-carbahexoses. This method involved the treatment of the derivative with mercuric trifluoroacetate, followed by demercuration, resulting in compounds with potential applications in synthetic chemistry (Corsaro, Pistarà, Catelani, D’Andrea, Adamo, & Chiacchio, 2006).

In Vitro Antitumor Activity

B. Károlyi et al. (2012) explored mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, for their in vitro antitumor activity. These studies revealed the potential of these compounds in treating various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).

Synthesis of Bromophenol Derivatives

M. Boztaş et al. (2019) conducted research on bromophenol derivatives with a cyclopropyl moiety. These derivatives were found to be effective inhibitors of certain enzymes and are potential treatments for diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Formation of Cyclopropylamines

M. L. Gillaspy et al. (1995) developed a method for cyclopropylating amines, which resulted in mono- and dicyclopropylamines. This method opened new avenues for synthesizing sterically hindered di- and tricyclopropylamines, including tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Safety and Hazards

The safety information available indicates that Cyclopropyl(2,3,6-trifluorophenyl)methanamine may cause eye irritation (H319) and is harmful to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Propriétés

IUPAC Name |

cyclopropyl-(2,3,6-trifluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-6-3-4-7(12)9(13)8(6)10(14)5-1-2-5/h3-5,10H,1-2,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYXOQXTAMUCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC(=C2F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

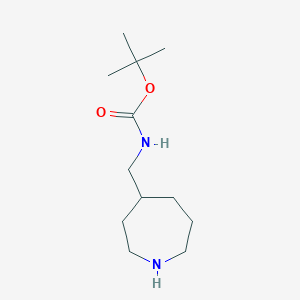

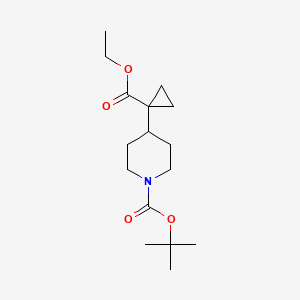

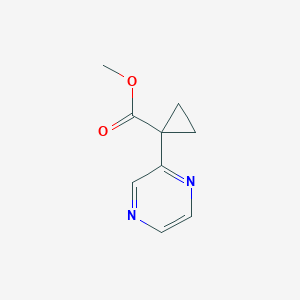

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)

![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)

![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)

![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)

![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![1-Amino-5-Cbz-5-aza-spiro[2.4]heptane](/img/structure/B1407242.png)

![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)

![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)